molecular formula C10H13F B6161898 1,4-diethyl-2-fluorobenzene CAS No. 1369853-62-2

1,4-diethyl-2-fluorobenzene

Cat. No.: B6161898
CAS No.: 1369853-62-2
M. Wt: 152.2
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds, a cornerstone of organofluorine chemistry, have garnered immense interest in modern chemical research due to the unique properties imparted by the fluorine atom. guidechem.comorgsyn.org The introduction of fluorine into an aromatic ring can significantly alter a molecule's physical, chemical, and biological characteristics. orgsyn.org Fluorine's high electronegativity, second only to neon, and its small size allow it to form strong bonds with carbon, which can enhance metabolic stability, binding affinity, and bioavailability of molecules. nih.gov These properties are particularly valuable in medicinal chemistry, where it is estimated that about 20-25% of all pharmaceuticals contain at least one fluorine atom. acs.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the antibiotic ciprofloxacin. nist.gov

Beyond pharmaceuticals, fluorinated aromatics are crucial in the development of advanced materials, such as high-performance polymers and liquid crystals. guidechem.comsigmaaldrich.com Their applications also extend to agrochemicals, where they contribute to the creation of more potent and selective herbicides and pesticides. guidechem.comnih.gov The ability of fluorine to modulate electronic properties and lipophilicity makes it a versatile tool for fine-tuning the performance of a wide range of chemical products. thegoodscentscompany.com

Overview of Diethylbenzene and Fluorobenzene (B45895) Derivatives as Synthetic Targets

Both diethylbenzene and fluorobenzene derivatives are important building blocks in organic synthesis. Diethylbenzene exists as three isomers: ortho-, meta-, and para-diethylbenzene. wikipedia.org These compounds are typically produced as byproducts in the industrial synthesis of ethylbenzene (B125841). wikipedia.org Of these, para-diethylbenzene is of significant commercial interest as a precursor to divinylbenzene (B73037), which is used in the production of cross-linked polystyrene. wikipedia.orgnama-group.com The different isomers of diethylbenzene can be separated and utilized as starting materials for a variety of chemical transformations. wikipedia.org

Fluorobenzene and its derivatives are also key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. fishersci.com The synthesis of fluorobenzene itself can be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. orgsyn.orgprepchem.com The reactivity of the fluorinated aromatic ring can be further modified by the presence of other substituents, making these compounds versatile platforms for creating complex molecules. orgsyn.org

The combination of these two structural motifs in a single molecule, as in 1,4-diethyl-2-fluorobenzene, presents a synthetic target with potential for novel applications, leveraging the properties of both the diethylbenzene and fluorobenzene moieties.

Research Landscape of this compound: Current Gaps and Opportunities

A review of the current scientific literature reveals a significant gap in the specific research dedicated to this compound. While its existence is confirmed by a registered CAS number (1369853-62-2), detailed studies on its synthesis, properties, and potential applications are sparse. bldpharm.com This lack of focused research stands in contrast to the extensive studies available for related compounds, such as other isomers of diethylfluorobenzene and various substituted fluorobenzenes.

This research gap presents a number of opportunities. A systematic investigation into the synthesis of this compound could lead to the development of novel and efficient synthetic methodologies. Characterization of its physical and chemical properties would provide valuable data for computational and theoretical studies, contributing to a deeper understanding of structure-property relationships in fluorinated aromatic systems.

Furthermore, exploring the potential applications of this compound is a promising avenue for future research. Given the established roles of fluorinated aromatics in medicinal chemistry and materials science, this compound could serve as a novel building block for the synthesis of new bioactive molecules or functional materials. Its unique substitution pattern may lead to unexpected and valuable properties that differentiate it from more commonly studied fluorinated aromatics. The exploration of this relatively uncharted area of chemical space holds the potential for significant scientific and technological advancements.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Aromatic Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,4-Diethylbenzene (B43851)C₁₀H₁₄134.22184-43
FluorobenzeneC₆H₅F96.1085-41
1,4-Dimethoxy-2-fluorobenzeneC₈H₉FO₂156.15119-121 (40 mmHg)23-26
1,3-Diethyl-2-fluorobenzeneC₁₀H₁₃F152.21Not availableNot available

Data sourced from various chemical databases. guidechem.comoecd.orgnist.govontosight.ai

Table 2: Synthesis Methods for Fluorinated Aromatic Compounds

Reaction NameDescriptionStarting Material Example
Balz-Schiemann ReactionThermal decomposition of an aromatic diazonium tetrafluoroborate.Aniline (B41778)
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group (e.g., nitro group) by a fluoride (B91410) ion.2,4-Dinitrochlorobenzene
Direct FluorinationReaction with elemental fluorine, often requiring specialized equipment.Benzene (B151609)

This table provides a general overview of common synthesis methods. orgsyn.orgprepchem.com

Properties

CAS No.

1369853-62-2

Molecular Formula

C10H13F

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,4 Diethyl 2 Fluorobenzene Analogues

Classical and Modern Fluorination Strategies for Aromatic Systems

The direct incorporation of fluorine into aromatic rings presents unique challenges due to the high reactivity of many fluorinating agents and the potential for low regioselectivity. Over the years, a variety of methods have been developed to address these issues, broadly categorized as electrophilic and nucleophilic aromatic fluorination.

Electrophilic Aromatic Fluorination: Reagent Development and Selectivity

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine. wikipedia.org This approach is a direct method for C-H bond functionalization. nih.gov

The precise mechanism of electrophilic aromatic fluorination has been a subject of debate, with evidence supporting both a single-electron transfer (SET) pathway and a polar SEAr (electrophilic aromatic substitution) mechanism. wikipedia.orgresearchgate.net In the SEAr mechanism, the electrophilic fluorine reagent attacks the aromatic ring to form a Wheland-type intermediate, also known as a sigma complex. researchgate.net Subsequent deprotonation restores aromaticity and yields the fluorinated product. researchgate.net

The regioselectivity of the reaction is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethyl groups in a 1,4-diethylbenzene (B43851) precursor, direct the incoming electrophile to the ortho and para positions. However, achieving high regioselectivity for a specific isomer can be challenging. acs.org Kinetic isotope effect studies have shown small values for kH/kD, indicating that the cleavage of the C-H bond is not the rate-determining step of the reaction. researchgate.net

A variety of electrophilic fluorinating reagents have been developed to improve safety and selectivity. Reagents with a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are now commonly used in place of more hazardous reagents like elemental fluorine. wikipedia.orgrsc.org These N-F reagents are generally more stable and easier to handle. wikipedia.org The reactivity of these reagents can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. rsc.org

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Key Features
N-Fluorobenzenesulfonimide NFSI A widely used, effective, and relatively stable N-F reagent. wikipedia.org
Selectfluor® F-TEDA-BF₄ A cationic N-F reagent known for its high efficiency and safety. wikipedia.org
N-Fluoro-o-benzenedisulfonimide NFOBS Another effective N-F reagent used in organic synthesis. wikipedia.org

Catalysis plays a crucial role in enhancing the efficiency and selectivity of electrophilic fluorination. Palladium-catalyzed methods have been developed for the direct, undirected C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.gov This approach involves the generation of a reactive transition-metal-fluoride electrophile in situ. nih.gov

Ionic liquids (ILs) have emerged as promising catalysts and solvents for fluorination reactions. researchgate.netnih.govelsevierpure.com Their unique properties, such as high polarity and the ability to stabilize charged intermediates, can accelerate reaction rates and improve selectivity. researchgate.netmdpi.com In the context of electrophilic fluorination, ILs can stabilize the Wheland intermediate, facilitating the fluorination process. mdpi.com For instance, the use of a stoichiometric amount of an ionic liquid in alcohol has been shown to be an efficient protocol for the fluorination of certain aromatic compounds. researchgate.net

Nucleophilic Aromatic Fluorination (SNAr) on Substituted Benzenes

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for introducing fluorine into an aromatic ring. This method involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source. researchgate.net

For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. researchgate.netcore.ac.uk These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. core.ac.uk

In the synthesis of analogues of 1,4-diethyl-2-fluorobenzene, a precursor such as 1,4-diethyl-2-chlorobenzene would require activation for a successful SNAr reaction. This can be achieved by introducing strong EWGs, such as nitro or cyano groups, onto the ring. However, traditional SNAr fluorinations often require harsh conditions, including high temperatures and the use of expensive fluoride sources like cesium fluoride (CsF). researchgate.net

Recent advancements have focused on developing milder and more efficient SNAr conditions. Strategies include the use of organic photoredox catalysis to enable the fluorination of unactivated fluoroarenes. nih.gov This method utilizes a catalyst to facilitate a cation radical-accelerated nucleophilic aromatic substitution. nih.gov Another approach involves the use of superbases to catalyze concerted SNAr reactions of aryl fluorides, expanding the scope to include electron-neutral and electron-rich substrates. acs.org

Table 2: Common Fluoride Sources for Nucleophilic Aromatic Fluorination

Fluoride Source Key Features
Potassium Fluoride (KF) A cost-effective fluoride source, often used with phase-transfer catalysts or in polar aprotic solvents. researchgate.net
Cesium Fluoride (CsF) A highly reactive but more expensive fluoride source. researchgate.net
Tetrabutylammonium Fluoride (TBAF) A soluble source of "naked" fluoride ions, often generated in situ. researchgate.net

In cases where the aromatic ring is not sufficiently activated for a standard SNAr reaction, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, particularly under strongly basic conditions. libretexts.orgmasterorganicchemistry.com This pathway is distinct from the addition-elimination mechanism of a typical SNAr reaction. masterorganicchemistry.com

The formation of a benzyne intermediate from a substituted halobenzene, such as a 1,4-diethyl-2-halobenzene, would proceed via deprotonation of a hydrogen atom adjacent to the halogen by a strong base, followed by elimination of the halide. masterorganicchemistry.com The resulting highly reactive benzyne can then be trapped by a nucleophile. libretexts.org A key characteristic of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the triple bond, potentially leading to a mixture of regioisomers. youtube.com This lack of regiocontrol can be a significant drawback in targeted synthesis. nih.gov

Construction of the Diethylated Benzene (B151609) Core

The formation of the 1,4-diethylbenzene framework is a critical step in the synthesis of the target molecule. Two primary strategies for this are alkylation of existing benzene derivatives and the construction of the aromatic ring itself through cyclotrimerization.

Alkylation Strategies for Benzene Derivatives

Friedel-Crafts alkylation and its variations are common methods for introducing alkyl groups onto a benzene ring. In the context of synthesizing this compound, one could envision starting with fluorobenzene (B45895) and introducing two ethyl groups. However, the directing effects of the fluorine atom, an ortho-, para-director, and the ethyl group itself must be carefully considered to achieve the desired 1,2,4-substitution pattern.

The initial ethylation of fluorobenzene would yield a mixture of ortho- and para-ethylfluorobenzene. Subsequent ethylation of the para-isomer would be influenced by both the fluorine and the existing ethyl group, potentially leading to a mixture of products. Controlling the regioselectivity of this second alkylation can be challenging.

An alternative approach involves the dialkylation of benzene to form 1,4-diethylbenzene, which is a common industrial process. wikipedia.org This product can then be subjected to fluorination. However, direct fluorination of such an activated ring can be aggressive and lead to multiple fluorination products or side reactions. Therefore, a more controlled method, such as a Sandmeyer-type reaction from a corresponding aniline (B41778) derivative (2,5-diethylaniline), would likely be necessary to introduce the fluorine atom at the desired position.

A summary of potential alkylation strategies is presented below:

Starting MaterialAlkylation StepsKey Challenges
FluorobenzeneSequential diethylationControlling regioselectivity in the second ethylation step.
BenzeneDiethylation followed by fluorinationHarsh conditions for direct fluorination; multi-step process for controlled fluorination.

Cyclotrimerization Approaches for Substituted Aromatics

An elegant and atom-economical approach to constructing substituted benzene rings is the [2+2+2] cyclotrimerization of alkynes. acs.orgnih.gov This method allows for the formation of the benzene ring with the desired substitution pattern in a single step from appropriately chosen alkyne precursors. For this compound, a co-cyclotrimerization of two equivalents of but-1-yne with one equivalent of a fluorinated alkyne could theoretically yield the target molecule.

The success of this approach hinges on the development of highly regioselective catalysts that can control the assembly of the different alkyne units. nih.govresearchgate.net Various transition metal catalysts, including those based on cobalt, nickel, and rhodium, have been developed for alkyne cyclotrimerization. acs.orgresearchgate.netacs.org Some catalytic systems have shown remarkable control over the regioselectivity, allowing for the synthesis of specific 1,2,4-trisubstituted benzenes. nih.gov

For instance, a cobalt-catalyzed cyclotrimerization has been shown to be effective for producing substituted benzenes. acs.org Similarly, nickel-catalyzed systems offer a versatile and efficient method for constructing polysubstituted benzene derivatives. researchgate.net The choice of catalyst and reaction conditions is crucial for directing the cyclization to the desired isomer.

Convergent and Divergent Synthetic Routes

Sequential Functionalization vs. Fragment Coupling

In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final steps. researchgate.netwikipedia.org For this compound, a convergent strategy could involve the coupling of a 2-fluorophenyl-containing fragment with a diethyl-containing fragment. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of intermediates, and any low-yielding steps occur early in the synthesis of the individual fragments. wikipedia.org Fragment coupling reactions, such as Suzuki or Heck couplings, are powerful tools in convergent synthesis. numberanalytics.comacs.org

The table below compares these two strategies:

StrategyDescriptionAdvantagesDisadvantages
Divergent (Sequential Functionalization) Step-by-step modification of a single starting material. nih.govacs.orgacs.orgresearchgate.netSimpler planning and execution for less complex targets.Overall yield can be low in long sequences.
Convergent (Fragment Coupling) Independent synthesis of molecular fragments followed by their assembly. nih.govnih.govrsc.orgHigher overall yields for complex molecules; allows for parallel synthesis. wikipedia.orgRequires more complex planning and the development of reliable coupling reactions.

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. ias.ac.inyoutube.comamazonaws.comlibretexts.org

A possible retrosynthetic analysis for this compound could proceed as follows:

Disconnection of the C-F bond: The target molecule can be seen as arising from 2,5-diethylaniline (B12005176). The fluorine can be introduced via a Sandmeyer reaction.

Disconnection of the C-N bond: 2,5-diethylaniline can be obtained from the reduction of 1,4-diethyl-2-nitrobenzene.

Disconnection of the C-N bond (alternative): Alternatively, the nitro group could be introduced onto 1,4-diethylbenzene.

Disconnection of the C-C bonds (ethyl groups): 1,4-diethylbenzene can be synthesized from benzene via Friedel-Crafts alkylation.

This analysis suggests a plausible synthetic route starting from benzene. The directing effects of the substituents at each step must be carefully considered to ensure the desired regiochemistry. For instance, the nitration of 1,4-diethylbenzene would need to be controlled to favor the 2-position.

Green Chemistry Principles in Fluorinated Aromatic Synthesis

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be hazardous and generate significant waste, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts. dovepress.com Modern synthetic chemistry places a strong emphasis on the development of "greener" and more sustainable processes. nih.goveurekalert.orgsciencedaily.com

Key green chemistry principles applicable to the synthesis of this compound and its analogues include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Cyclotrimerization reactions are a prime example of atom-economical processes. nih.gov

Use of Safer Chemicals: Developing and using substances that possess little or no toxicity to human health and the environment. This includes moving away from hazardous reagents like anhydrous hydrogen fluoride. dovepress.com Recent advancements have focused on developing safer fluorinating agents. eurekalert.orgsciencedaily.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. Transition metal-catalyzed reactions, such as cross-coupling and cyclotrimerization, are central to this principle. acs.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can help to reduce the energy requirements of synthetic processes.

Recent research has explored more environmentally friendly fluorination methods. For example, nucleophilic aromatic substitution (SNA_r) on activated aromatic rings can be a viable alternative to traditional methods. mdpi.com Additionally, the development of new catalytic systems for direct C-H fluorination is an active area of research that holds promise for greener syntheses of fluorinated aromatics.

Solvent Selection for Environmentally Benign Synthesis

The choice of solvent is a critical factor in developing sustainable chemical processes. Traditional solvents often pose environmental and health risks, leading to a growing emphasis on greener alternatives in the synthesis of fluorinated aromatic compounds. The principles of green chemistry encourage the use of solvents that are less toxic, biodegradable, and have a reduced environmental footprint. whiterose.ac.ukrsc.org

Research into the synthesis of fluorinated aromatics has shown that solvent choice can dramatically impact reaction efficiency and product yield. For instance, in the electrophilic fluorination of aryl Grignard reagents, solvents with poor hydrogen atom-donating ability are preferred. dovepress.com A study found that replacing tetrahydrofuran (B95107) (THF) with a mixture of perfluorodecalin (B110024) and dichloromethane (B109758) led to a significant improvement in the yield of the fluorinated product. dovepress.com This is because the formation of radical intermediates during the reaction can lead to the abstraction of hydrogen atoms from the solvent, resulting in protonated arene byproducts and lower yields of the desired fluorinated compound. dovepress.com

Solvent selection guides have been developed to assist chemists in choosing more environmentally friendly options. whiterose.ac.ukrsc.org These guides often rank solvents based on safety, health, and environmental criteria. For example, solvents like benzene, a known carcinogen, are often replaced by toluene. whiterose.ac.uk Similarly, halogenated solvents like chloroform (B151607) and dichloromethane are facing increased scrutiny. whiterose.ac.uk The ideal green solvent should have a boiling point between 70 and 139 °C, minimizing volatile organic compound (VOC) emissions while still allowing for easy removal and recycling. rsc.org

The following interactive table provides a comparison of solvents commonly used in organic synthesis, highlighting their classification based on green chemistry principles.

Solvent NameClassificationKey Considerations
BenzeneHazardousCarcinogenic, replaced by toluene. whiterose.ac.uk
TolueneProblematicSuspected of damaging unborn child and organ damage. whiterose.ac.uk
Dichloromethane (DCM)ProblematicHalogenated solvent with environmental concerns. whiterose.ac.uk
Tetrahydrofuran (THF)ProblematicCan be replaced by greener alternatives like 2-MeTHF. whiterose.ac.uk
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA greener alternative to THF. whiterose.ac.uk
N,N-Dimethylformamide (DMF)HazardousHigh boiling point, difficult to remove, toxic. rsc.orgrsc.org
Dimethyl sulfoxide (B87167) (DMSO)HazardousHigh boiling point, difficult to remove, toxic. rsc.org
Acetonitrile (B52724)ProblematicConsidered a better alternative to some dipolar aprotic solvents, but not universally classified as "green". whiterose.ac.uk
WaterRecommendedThe most environmentally benign solvent. rsc.org

Mechanochemical Approaches and Solvent-Free Reactions

Mechanochemistry and solvent-free reactions represent a significant advancement in green chemistry, offering a path to synthesize chemical compounds with minimal or no use of traditional solvents. rsc.orgmdpi.com These techniques are particularly relevant for the synthesis of fluorinated aromatic compounds, where traditional methods often rely on large quantities of high-boiling, toxic polar solvents like DMSO and DMF. rsc.org

Mechanochemical synthesis involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions in the solid state. rsc.orgnih.gov This approach can lead to faster reaction times, higher yields, and simplified purification processes compared to solution-based methods. A notable achievement in this area is the development of a rapid, solid-state nucleophilic aromatic fluorination (SNAr) method. rsc.org This process utilizes a cost-effective combination of potassium fluoride and a quaternary ammonium (B1175870) salt to efficiently synthesize a range of aromatic fluorides. The reactions are often complete within an hour, a significant improvement over the typical 24 hours or more required for solution-based protocols. rsc.org Crucially, this method eliminates the need for problematic solvents. rsc.org

Solvent-free fluorination can also be achieved using N-F reagents. researchgate.net For instance, the fluorination of electron-rich aromatic compounds with F-TEDA-BF4 (Selectfluor™) can be performed without a solvent, and the fluorinated products can be easily isolated in high yields and purity through vacuum sublimation. researchgate.net Similarly, N-fluorobenzenesulfonimide has been used for the solvent-free fluorination of various aromatic compounds, sometimes offering greater selectivity than reactions carried out in a solvent. researchgate.net

The advantages of these approaches are summarized in the table below.

ApproachKey Advantages
Mechanochemistry - Eliminates or significantly reduces the need for solvents. rsc.org - Faster reaction times (e.g., 1 hour vs. >24 hours). rsc.org - Often results in higher yields. rsc.org - Simplifies product purification. rsc.org - More energy-efficient and cost-effective. rsc.org
Solvent-Free Reactions - Avoids the use of toxic, high-boiling solvents. researchgate.net - Can lead to higher selectivity. researchgate.net - Simplified product isolation, sometimes via sublimation. researchgate.net - Reduces waste and environmental impact. rsc.org

These solvent-free and mechanochemical methods represent a paradigm shift in the synthesis of fluorinated compounds, aligning with the principles of sustainable chemistry by minimizing waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.org

Reactivity and Mechanistic Studies of 1,4 Diethyl 2 Fluorobenzene and Its Congeners

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents already present on the benzene (B151609) ring. In the case of 1,4-diethyl-2-fluorobenzene, the interplay between the activating ethyl groups and the deactivating but ortho, para-directing fluoro group presents a complex and illustrative case study.

Influence of Fluoro and Ethyl Substituents on Regioselectivity

The directing effects of substituents in EAS reactions are paramount in determining the structure of the products. Substituents dictate the position of attack by an incoming electrophile. lumenlearning.com In this compound, three substituents—two ethyl groups and one fluorine atom—vie for control over the regiochemical outcome.

Ethyl Groups: As alkyl groups, the two ethyl substituents are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. minia.edu.eglibretexts.org They are also ortho, para-directors. This is due to their electron-donating inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org This stabilization is most effective when the electrophile attacks at the positions ortho or para to the alkyl group. libretexts.org

In this compound, the positions open for substitution are C3, C5, and C6. The combined directing effects of the fluoro and diethyl substituents will determine the major product. The ethyl group at C1 directs to C2 (already substituted) and C6. The ethyl group at C4 directs to C3 and C5. The fluoro group at C2 directs to C1 (already substituted) and C3. The powerful ortho, para-directing nature of these groups means that substitution at the meta positions is generally disfavored. The confluence of these directing effects suggests that substitution is most likely to occur at positions C3 and C5, which are ortho to one ethyl group and meta to the other, and also ortho and para, respectively, to the fluorine atom. The precise distribution of products would depend on the specific electrophile and reaction conditions, which can favor either kinetic or thermodynamic control. pressbooks.publibretexts.org

Kinetic and Thermodynamic Control in EAS Reactions

The outcome of a chemical reaction is not always dictated by the most stable product. In many cases, a mixture of products is formed, with the ratio depending on whether the reaction is under kinetic or thermodynamic control. pressbooks.publibretexts.org

Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one that is formed the fastest. pressbooks.publibretexts.org This is known as the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the products. pressbooks.publibretexts.org Under these conditions, the major product will be the most stable one, regardless of how quickly it is formed. libretexts.org This is the thermodynamic product.

Substituent Effects on Reaction Rates

Substituents on a benzene ring can significantly alter the rate of electrophilic aromatic substitution. lumenlearning.comminia.edu.eg They do this by either donating or withdrawing electron density from the ring, which in turn stabilizes or destabilizes the arenium ion intermediate formed in the rate-determining step. libretexts.orgyoutube.com

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it a better nucleophile and accelerating the reaction. youtube.comfiveable.me They also stabilize the positively charged arenium ion intermediate, lowering the activation energy of the reaction. libretexts.orglibretexts.org The ethyl groups in this compound are activating groups.

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it a poorer nucleophile and slowing down the reaction. youtube.comfiveable.me They destabilize the arenium ion intermediate, increasing the activation energy. libretexts.org The fluoro substituent is a deactivating group due to its strong inductive effect. minia.edu.eg

Nucleophilic Aromatic Substitution (SNAr) Pathways

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) occurs on electron-poor aromatic systems. masterorganicchemistry.com This type of reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is typically required to facilitate this reaction. wikipedia.orgnumberanalytics.com

Mechanistic Investigations of Halogen Displacement

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. nih.govlibretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step is usually the rate-determining step. masterorganicchemistry.com The aromaticity of the ring is temporarily lost in this intermediate. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. wikipedia.orgnumberanalytics.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgnumberanalytics.com In the context of halogen displacement, the nature of the halogen can have a surprising effect on the reaction rate. Contrary to what is observed in SN1 and SN2 reactions, fluorine is often the best leaving group in SNAr reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that makes the ring carbon more electrophilic. masterorganicchemistry.com

Impact of Diethyl Substitution on SNAr Reactivity

In this compound, the substituents present a challenge for SNAr reactions. The ethyl groups are electron-donating groups (EDGs), which deactivate the ring towards nucleophilic attack. numberanalytics.com EDGs increase the electron density of the ring, making it less attractive to an incoming nucleophile and destabilizing the negatively charged Meisenheimer complex. numberanalytics.com

Therefore, the two ethyl groups on this compound would significantly hinder any potential SNAr reaction at the C2 position (displacement of the fluorine atom). Their electron-donating nature works in opposition to the requirements for a facile SNAr reaction, which favors electron-withdrawing groups. While the fluorine atom itself is a good leaving group for SNAr, the electronic environment created by the diethyl substitution makes the ring a poor substrate for this type of transformation.

Functionalization of Alkyl Side Chains

The presence of alkyl groups on the aromatic ring of this compound offers opportunities for various chemical modifications. These transformations are crucial for synthesizing a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Benzylic Oxidation and Derivatization Strategies

Benzylic C-H oxidation is a fundamental transformation that converts alkylarenes into more functionalized molecules like ketones and carboxylic acids. nih.govyoutube.com This process is valuable for producing high-value chemical intermediates from readily available precursors. nih.gov For instance, the oxidation of 1-ethyl-4-fluorobenzene, a related compound, to 1-(4-fluorophenyl)ethanone can be achieved with high yield using vanadocene dichloride as a catalyst and tert-butyl hydroperoxide as the oxidant. rsc.org Similarly, the oxidation of 1,4-diethylbenzene (B43851) can yield 1,1'-(1,4-phenylene)diethanone. rsc.org

Various catalytic systems have been developed for benzylic oxidation, often employing transition metals like copper, cobalt, chromium, and manganese, which are advantageous due to their relative low cost and the potential for catalyst recycling. nih.gov The oxidation of the benzylic position is a key step in the synthesis of many fine chemicals and biologically active compounds. nih.govmasterorganicchemistry.com The resulting ketones can serve as versatile intermediates for further derivatization.

The general procedure for a vanadocene dichloride/TBHP-catalyzed benzylic oxidation involves stirring the catalyst with tert-butyl hydroperoxide before adding the substrate. The reaction proceeds over several days at a controlled temperature, followed by purification. rsc.org

Selective Functionalization of Ethyl Groups

Achieving selective functionalization of one ethyl group over the other in this compound, or controlling the position of functionalization within an ethyl group, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds. nih.gov However, methods for the selective fluorination of benzylic C–H bonds have been reported, operating through various mechanistic pathways and utilizing different fluorine sources. researchgate.net These methods are particularly relevant for the synthesis of pharmaceutical and agrochemical compounds. researchgate.net

The development of new synthetic methodologies for constructing fluorinated tertiary stereocenters from 1,1-disubstituted alkenes highlights the ongoing efforts to achieve high selectivity in fluorination reactions. nih.gov While direct selective functionalization of the ethyl groups in this compound is not extensively detailed in the provided results, the principles from related transformations on similar substrates can be applied. For example, the selective oxidation of one ethyl group would likely proceed through a mechanism that differentiates the electronic or steric environment of the two groups, a subtlety not directly addressed for this specific molecule in the search results.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

Regioselective C–H Functionalization

The direct functionalization of C–H bonds is an atom-economical approach to modifying organic molecules. mdpi.com For aromatic compounds, achieving regioselectivity is crucial to avoid the formation of isomeric mixtures. chalmers.se While specific studies on the regioselective C–H functionalization of this compound were not found, research on related systems provides valuable insights. For example, boron-mediated methods have been developed for the regioselective functionalization of 2-aryl-heteroarenes and aryl aldehydes. nih.govresearchgate.net These reactions proceed through an aryl BF2 complex, allowing for the introduction of various functional groups at specific positions. nih.govresearchgate.net

The challenge in the C–H functionalization of this compound lies in directing the reaction to a specific C–H bond on the aromatic ring, given the presence of two activating ethyl groups and a deactivating but ortho, para-directing fluorine atom. The fluorine atom's influence on the reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is complex, as it exhibits both strong inductive withdrawal and weak resonance donation. researchgate.netacs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-N bonds and are widely used in the synthesis of agrochemicals and pharmaceuticals. nih.govyoutube.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate. nih.govyoutube.com

In the context of this compound, the C-F bond is generally unreactive in standard palladium-catalyzed coupling reactions. However, the development of specialized catalytic systems can enable the activation of C-F bonds. For instance, Pd(0)-catalyzed cross-coupling of hexafluorobenzene (B1203771) with diarylzinc compounds has been achieved, demonstrating that C-F activation is possible under the right conditions. nih.gov The development of new catalyst systems for the palladium-catalyzed fluorination of aryl triflates also highlights the ongoing progress in this area. acs.org

Novel Catalytic Systems for Fluorinated Aromatics

The unique properties imparted by fluorine have led to a significant interest in developing new catalytic methods for the synthesis of fluorinated organic molecules. nih.govnih.govnih.gov Recent advances include the use of organophotoredox catalysis for the defluorinative functionalization of trifluoromethylated compounds. acs.org

For fluorinated aromatics like this compound, novel catalytic systems are being explored to overcome the challenges associated with C-F bond activation. nih.gov This includes the development of catalysts for the fluorination of alkenes and C-H bonds, as well as transformations of fluorine-containing starting materials. nih.gov The use of photoredox catalysis with organic dyes has also been investigated for the carboxylation of various fluorinated compounds. acs.org Furthermore, advancements in palladium catalysis, including the development of new ligands and the use of nanoparticle catalysts, aim to improve the efficiency and sustainability of cross-coupling reactions involving fluorinated substrates. youtube.com

Advanced Spectroscopic Elucidation and Structural Analysis

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For a fluorinated compound like 1,4-diethyl-2-fluorobenzene, multi-nuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides a comprehensive picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govwikipedia.org The chemical shift of the fluorine atom in this compound is diagnostic for its position on the aromatic ring.

The presence of two electron-donating ethyl groups on the benzene (B151609) ring influences the electron density around the fluorine atom. The ethyl group at position 4 is para to the fluorine, while the ethyl group at position 1 is ortho. These substituents increase the electron shielding at the fluorine nucleus, causing its resonance to appear at a specific upfield position compared to unsubstituted fluorobenzene (B45895). The typical chemical shift range for fluorine attached to an aromatic carbon (Ar-F) is broad, but for specific substitution patterns, a more precise prediction can be made. ucsb.edualfa-chemistry.com The analysis of this chemical shift, along with coupling patterns to adjacent aromatic protons, is critical for confirming the 2-fluoro substitution pattern.

ParameterExpected Value/ObservationSignificance
Nucleus ¹⁹FHigh sensitivity and 100% natural abundance enable straightforward detection. wikipedia.org
Reference CFCl₃ (Trichlorofluoromethane) at 0 ppmStandard reference for ¹⁹F NMR spectroscopy. alfa-chemistry.com
Expected Chemical Shift (δ) -110 to -130 ppm (estimated)The precise shift is sensitive to the electronic effects of the two ethyl substituents.
Coupling Exhibits coupling to ortho and meta protons (³JHF and ⁴JHF)Provides definitive evidence of the fluorine's position relative to the aromatic protons.

While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons within each ethyl group, and also between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com Key HMBC correlations for this compound would confirm the substitution pattern. For instance, the methylene protons of the ethyl group at C1 would show a correlation to C2 (the fluorine-bearing carbon) and C6, definitively placing it adjacent to the fluorine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the spatial relationship between the protons of the ethyl groups and the nearby aromatic protons, reinforcing the assignments made from other NMR data. mdpi.com

2D NMR ExperimentPurposeExpected Key Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks- CH₂ protons correlated with CH₃ protons in each ethyl group.- Correlation between H5 and H6 aromatic protons.
HSQC/HMQC Correlates protons to their directly attached carbons- Aromatic protons (H3, H5, H6) correlated to their respective carbons (C3, C5, C6).- Ethyl protons correlated to their respective carbons.
HMBC Shows 2- and 3-bond ¹H-¹³C correlations to establish the carbon skeleton- Methylene (CH₂) protons at C1 correlated to C2, C6, and the ipso-carbon of the other ethyl group (C4).- Aromatic proton H3 correlated to C1, C2, C4, and C5.
NOESY Identifies protons that are close in space- Protons of the ethyl group at C1 show spatial proximity to the aromatic proton at C6.- Protons of the ethyl group at C4 show spatial proximity to aromatic protons at C3 and C5.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. mestrelab.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov By using a certified reference material (CRM) as an internal standard with a known concentration and purity, the purity of the this compound sample can be calculated with high precision. sigmaaldrich.com

The qNMR experiment must be conducted under specific conditions, such as ensuring a long relaxation delay between scans to allow for complete magnetization recovery for all nuclei being measured. researchgate.net Both ¹H and ¹⁹F NMR can be used for quantification, with ¹⁹F qNMR offering the advantage of a simpler spectrum, often with well-separated signals and no interference from protonated solvent impurities. mestrelab.com This method is invaluable for quality control, allowing for the precise assessment of sample purity and the monitoring of reaction progress by quantifying the disappearance of starting materials and the appearance of the product over time.

ParameterRequirement/MethodRationale
Internal Standard A high-purity Certified Reference Material (CRM) with non-overlapping signals.Provides a reference of known concentration and purity for accurate calculation. sigmaaldrich.com
Relaxation Delay (d1) Must be at least 5 times the longest T₁ relaxation time of the nuclei of interest.Ensures complete relaxation of all nuclei for accurate signal integration. researchgate.net
Signal Selection Use well-resolved signals from both the analyte and the internal standard.Avoids integration errors from overlapping peaks.
Purity Calculation Based on the ratio of the integrated signals, molar masses, and weights of the analyte and standard.A direct, primary ratio method that does not require compound-specific response factors. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a unique elemental formula for the measured mass. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₃F, by matching the experimentally measured accurate mass of the molecular ion ([M]⁺) to the theoretically calculated mass. This technique is crucial for distinguishing between isomers or other compounds that might have the same nominal mass but different elemental compositions.

ParameterValueSignificance
Molecular Formula C₁₀H₁₃FDetermined based on synthesis and other spectroscopic data.
Nominal Mass 152 DaThe integer mass of the most abundant isotopes.
Calculated Monoisotopic Mass (Exact Mass) 152.099778 DaThe precise theoretical mass used for HRMS confirmation.
Experimental HRMS Result Expected to be within ± 5 ppm of the calculated massProvides high confidence in the assigned molecular formula. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is an ideal method for assessing the purity of a volatile compound like this compound and identifying any impurities.

The GC component separates the sample mixture, with different compounds eluting from the column at different retention times. This is effective for separating isomers (e.g., other diethylfluorobenzene isomers) or reaction byproducts from the main compound. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The fragmentation pattern observed in the mass spectrum is a reproducible fingerprint for a molecule under specific ionization conditions (typically electron ionization, EI). The fragmentation of this compound would be expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of methyl ([M-15]⁺) or ethyl ([M-29]⁺) radicals, leading to the formation of stable benzylic-type cations.

m/z Value (Expected)Identity of FragmentSignificance
152[C₁₀H₁₃F]⁺Molecular Ion (M⁺)
137[M - CH₃]⁺Loss of a methyl group from an ethyl substituent, forming a stable secondary benzylic cation.
123[M - C₂H₅]⁺Loss of an entire ethyl group. This is often a major fragment for ethylbenzene (B125841) derivatives.
96[C₆H₅F]⁺Loss of both ethyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This method is particularly useful for identifying and quantifying specific compounds within complex mixtures.

In the analysis of a sample containing this compound, LC-MS/MS can be employed to first separate it from other components. The retention time, the time it takes for the compound to pass through the chromatography column, is a characteristic feature. Once isolated, the compound is ionized and subjected to mass analysis. The initial mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound (C₁₀H₁₃F) is approximately 152.10 g/mol .

Further fragmentation of the molecular ion in the tandem mass spectrometer (MS/MS) yields a characteristic fragmentation pattern. This pattern is a molecular fingerprint that aids in confirming the structure. Common fragmentation patterns for alkylbenzenes involve the loss of alkyl groups. libretexts.orglibretexts.org For this compound, key fragmentation pathways would likely involve the loss of a methyl group (-CH₃, mass loss of 15) or an ethyl group (-C₂H₅, mass loss of 29). The stability of the resulting carbocations influences the intensity of these fragment peaks. libretexts.orgchemguide.co.uk For instance, the loss of an ethyl group would lead to a prominent peak at m/z 123.

Table 1: Hypothetical LC-MS/MS Data for this compound

ParameterValue
Retention Time (min) Dependent on column and mobile phase
Molecular Ion (M+) [m/z] 152
Key Fragment Ions [m/z] 137 (M-15), 123 (M-29)
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

This table presents hypothetical data based on typical fragmentation patterns of similar compounds.

Vibrational Spectroscopy for Molecular Structure and Dynamics

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. masterorganicchemistry.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups and vibrational modes. vscht.cz

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structural features. The presence of the benzene ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The C-F bond, being strong, gives rise to a distinct absorption band, typically in the 1250-1020 cm⁻¹ range. The aliphatic C-H bonds of the ethyl groups would show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.cz

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentIntensity
3100-3000 Aromatic C-H StretchMedium
2975-2850 Aliphatic C-H Stretch (ethyl groups)Strong
1600-1585, 1500-1400 Aromatic C=C In-Ring StretchMedium-Strong
1470-1450 CH₂ Bending (ethyl groups)Medium
1385-1370 CH₃ Bending (ethyl groups)Medium
1250-1020 C-F StretchStrong
900-675 Aromatic C-H Out-of-Plane BendingStrong

This table is based on characteristic infrared absorption frequencies for various functional groups. vscht.czlibretexts.org

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com It provides information on molecular vibrations, particularly those that involve a change in polarizability. libretexts.org

Table 3: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~3060 Aromatic C-H Stretch
~2935 Aliphatic C-H Stretch
~1615 Aromatic Ring Stretch
~1380 CH₃ Bending
~1230 C-F Stretch
~830 Ring Breathing Mode

This table presents expected Raman shifts based on data for similar aromatic compounds. irphouse.comchemicalbook.com

Integration of Spectroscopic Techniques for Comprehensive Structural Elucidation

A single spectroscopic technique rarely provides all the necessary information for the unambiguous structural determination of a molecule. A comprehensive understanding of this compound's structure is best achieved by integrating data from multiple spectroscopic methods. youtube.com

LC-MS/MS confirms the molecular weight and provides key fragmentation data, establishing the core structure and the presence of ethyl and fluoro substituents. FTIR spectroscopy offers clear evidence for the presence of specific functional groups, such as the aromatic ring, alkyl chains, and the carbon-fluorine bond, through their characteristic absorption frequencies. youtube.com Raman spectroscopy complements the FTIR data, offering more detailed information about the skeletal vibrations and symmetry of the molecule. nih.gov

By combining the molecular formula and fragmentation patterns from mass spectrometry with the detailed functional group and vibrational mode information from FTIR and Raman spectroscopy, a complete and confident structural elucidation of this compound can be achieved. This integrated approach allows for cross-validation of the findings from each technique, leading to a robust and reliable characterization of the compound's chemical identity.

Theoretical and Computational Investigations of 1,4 Diethyl 2 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For 1,4-diethyl-2-fluorobenzene, these methods provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and energy of chemical compounds. nih.gov By employing functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), the optimized geometry of this compound can be determined in its ground state. nih.govresearchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure.

The calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For substituted benzenes, DFT can accurately model how the substituents, in this case, two ethyl groups and a fluorine atom, affect the geometry of the benzene (B151609) ring. researchgate.net The energetics of the molecule, including its total energy and heat of formation, can also be calculated, offering a measure of its thermodynamic stability. researchgate.net

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene (Illustrative) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

ParameterCalculated Value
C-C (ring) Bond Length (Å)~1.39 - 1.40
C-F Bond Length (Å)~1.35
C-C (ethyl) Bond Length (Å)~1.53
C-C-C (ring) Bond Angle (°)~120

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will also be associated with the ring's π-system. researchgate.net The energies of these orbitals and their gap can be used to predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Frontier Orbital Energies and Related Reactivity Descriptors (Illustrative) Note: This table is illustrative and provides a general framework. Specific values would be obtained from DFT calculations.

DescriptorDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to ionization potential and electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com

Modeling Inductive and Resonance Effects of Fluorine and Alkyl Groups

The substituents on the benzene ring, a fluorine atom and two ethyl groups, exert electronic effects that influence the molecule's reactivity. These effects are broadly categorized as inductive and resonance effects.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethyl groups allows for different spatial arrangements, or conformations, of this compound. Understanding these conformations and the energetic barriers between them is key to a complete description of the molecule.

Exploration of Stable Conformers and Energy Barriers

The rotation around the single bonds connecting the ethyl groups to the benzene ring leads to various conformers. For molecules with multiple rotating groups, identifying all stable conformers and the transition states that connect them is a complex task. Computational methods can be used to perform a systematic conformational search to identify the low-energy structures. nih.gov

For each stable conformer, its relative energy can be calculated. The energy differences between conformers determine their relative populations at a given temperature. The energy barriers for rotation between these conformers can also be calculated, providing information on the flexibility of the molecule and the rates of interconversion between different conformations. nih.gov

Analysis of Steric and Electronic Effects on Conformation

The preferred conformations of this compound are determined by a balance of steric and electronic effects. nih.govacs.org Steric hindrance between the ethyl groups, the fluorine atom, and the hydrogen atoms on the benzene ring will play a significant role. libretexts.orglibretexts.org Conformations that minimize these repulsive steric interactions will be lower in energy. libretexts.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model reaction pathways and characterize the fleeting transition states that govern chemical reactions. For this compound, these methods can predict the most likely outcomes of various reactions by calculating the energy landscapes of potential reaction mechanisms.

The reactivity of this compound is dominated by substitution reactions on the aromatic ring. The nature of these substitutions, whether electrophilic or nucleophilic, is dictated by the electronic properties of the substituents and the attacking reagent.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the fluorine atom acts as a deactivator due to its strong inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions through resonance donation. researchgate.net Conversely, the two ethyl groups are activating and also ortho-, para-directors. The interplay of these directing effects determines the ultimate position of substitution. Computational methods, particularly Density Functional Theory (DFT), can be used to model the stability of the intermediate carbocations (sigma complexes or Wheland intermediates) formed during the reaction. The transition states leading to these intermediates can be located, and their relative energies reveal the most favored reaction pathway. For this compound, the positions open for substitution are 3, 5, and 6. The combined directing effects of the fluoro and ethyl groups suggest that substitution will likely be complex, with several products possible.

Nucleophilic Aromatic Substitution (SNAr): Aromatic nucleophilic substitution is less common for this substrate unless strong electron-withdrawing groups are present to stabilize the negative charge in the Meisenheimer intermediate. researchgate.net While the fluorine atom makes the ring more susceptible to nucleophilic attack compared to non-fluorinated analogues, the presence of electron-donating ethyl groups counteracts this effect. nih.gov Computational modeling can assess the feasibility of SNAr reactions by calculating the activation barriers for the addition of a nucleophile and the subsequent departure of a leaving group. researchgate.net In most cases for this compound, the energy barriers for SNAr would be significantly high, making such reactions unfavorable under standard conditions.

Computational tools can offer quantitative predictions of regioselectivity in electrophilic aromatic substitution. researchgate.netrsc.org Methods like the RegioSQM (Regioselectivity by Semi-empirical Quantum Mechanics) can rapidly calculate the most likely site of electrophilic attack by determining the lowest free energies of protonation at each aromatic carbon atom. chemrxiv.org

For this compound, the directing effects of the substituents are:

2-Fluoro group: ortho, para-directing (to positions 3 and 5). Deactivating.

1-Ethyl group: ortho, para-directing (to positions 2 and 6). Activating.

4-Ethyl group: ortho, para-directing (to positions 3 and 5). Activating.

The positions are influenced as follows:

Position 3: Activated by the 4-ethyl group, directed by the 2-fluoro group.

Position 5: Activated by the 4-ethyl group, directed by the 2-fluoro group.

Position 6: Activated by the 1-ethyl group.

A qualitative analysis suggests that positions 3 and 5 are the most electronically enriched and sterically accessible, making them the most probable sites for electrophilic attack. Computational models can refine this prediction by quantifying the activation energies for attack at each position, taking into account both electronic and steric factors.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

Position of SubstitutionDirecting GroupsPredicted OutcomeRationale
32-Fluoro, 4-EthylMajor ProductStrong activation from para-ethyl group and direction from fluoro group.
52-Fluoro, 4-EthylMajor ProductSimilar electronic environment to position 3.
61-EthylMinor ProductActivation from ortho-ethyl group, but potentially more sterically hindered.

Computational Spectroscopy for Spectral Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of molecules like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing fluorinated organic compounds. nih.gov Quantum chemical methods, especially DFT, can reliably predict ¹⁹F NMR chemical shifts. rsc.orgchemrxiv.org The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These calculated values are often scaled to match experimental data more closely. nih.gov

Several DFT functionals and basis sets have been evaluated for their accuracy in predicting ¹⁹F chemical shifts. researchgate.net

Table 2: Common Computational Methods for Predicting ¹⁹F NMR Chemical Shifts

Method (Functional/Basis Set)Typical Accuracy (Mean Absolute Deviation)Reference
B3LYP/6-31+G(d,p)~2.1 ppm nih.gov
ωB97XD/aug-cc-pvdz~3.57 ppm rsc.orgchemrxiv.org
MP2/aug-cc-pvdz~5.59 ppm researchgate.net

These methods can be applied to this compound to predict its ¹⁹F chemical shift, which helps in its identification and in distinguishing it from other isomers. The chemical shift will be influenced by the electronic environment created by the two ethyl groups.

Vibrational Spectra (IR and Raman): Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. nih.gov DFT calculations are commonly used for this purpose. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as C-F stretching, C-H bending, and aromatic ring vibrations. nih.gov This comparison is crucial for confirming the substitution pattern on the benzene ring.

Electronic Spectra (UV-Vis): The electronic absorption spectrum (UV-Vis) can be simulated using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would predict the wavelength of maximum absorption (λmax) associated with π → π* transitions in the aromatic ring. The positions of the ethyl and fluoro groups influence the energies of the molecular orbitals, thereby shifting the absorption bands compared to benzene or fluorobenzene (B45895). acs.orgnih.gov These simulations are valuable for understanding the photophysical properties of the molecule.

Applications As a Synthetic Building Block and Research Scaffold

Precursor in the Synthesis of Substituted Aromatics and Heterocycles

The reactivity of the 1,4-diethyl-2-fluorobenzene ring is governed by the directing effects of its substituents. The ethyl groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. researchgate.netacs.org This combination of influences suggests that electrophilic aromatic substitution reactions would likely occur at the positions ortho to the ethyl groups (positions 3 and 5). This predictable reactivity allows for the introduction of a variety of functional groups, opening pathways to a wide array of substituted aromatic compounds.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄1,4-Diethyl-2-fluoro-5-nitrobenzene
HalogenationBr₂, FeBr₃5-Bromo-1,4-diethyl-2-fluorobenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4,7-Diethyl-2-fluorophenyl)ethan-1-one
SulfonationSO₃, H₂SO₄4,7-Diethyl-2-fluorobenzene-1-sulfonic acid

Note: The regioselectivity is predicted based on the combined directing effects of the substituents. The position ortho to the fluorine and one of the ethyl groups (position 3) is also a potential site of substitution, though likely less favored due to steric hindrance.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of great interest for applications in materials science, particularly for organic electronics. oup.commdpi.comnih.gov Fluorinated PAHs, in particular, are sought after for their potential as n-type semiconductors. mdpi.com this compound can be envisioned as a precursor to such systems through modern cross-coupling methodologies.

For instance, after introduction of a bromine or iodine atom via electrophilic halogenation, the resulting halo-substituted this compound could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. beilstein-journals.orgbeilstein-journals.org This would allow for the fusion of the diethylfluorophenyl moiety with other aromatic systems, leading to the construction of complex, multi-ring architectures. Furthermore, direct C-H activation/arylation reactions, a growing field in organic synthesis, could potentially be employed to couple this compound with other aromatic partners, leveraging the C-H bonds ortho to the directing ethyl groups. beilstein-journals.orgacs.org

Fluorinated heterocycles are a cornerstone of medicinal chemistry and agrochemicals, as the inclusion of fluorine can dramatically enhance biological activity and metabolic stability. Current time information in Bangalore, IN.mdpi.come-bookshelf.de this compound could serve as a starting point for the synthesis of various heterocyclic systems.

One potential route involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom. While fluorine is not as reactive a leaving group as heavier halogens in the absence of activating groups, its displacement can be achieved with strong nucleophiles or under specific reaction conditions. numberanalytics.comrsc.org For example, reaction with a binucleophile, such as a compound containing both an amine and a thiol group, could lead to the formation of a fused heterocyclic system, like a benzothiazine derivative.

Alternatively, functional groups introduced onto the aromatic ring via electrophilic substitution can be used to build a heterocyclic ring. For example, a nitro group introduced at the 5-position could be reduced to an amine, which could then be used as a handle for constructing a variety of nitrogen-containing heterocycles, such as quinolines or benzodiazepines, through condensation reactions with appropriate partners. researchgate.net

Role in Scaffold Design for Advanced Chemical Research

A molecular scaffold is a core structure upon which other chemical functionalities can be systematically added. mdpi.comnih.gov The rigid framework of the benzene (B151609) ring in this compound, combined with its distinct functionalization sites, makes it an attractive candidate for the design of scaffolds for various research applications.

Supramolecular chemistry relies on non-covalent interactions to assemble complex architectures. beilstein-journals.orgnih.govnih.gov The fluorine atom in this compound can play a crucial role in directing these interactions. Fluorine is known to participate in halogen bonding and can also influence the acidity of nearby C-H bonds, making them potential hydrogen bond donors. beilstein-journals.orgacs.org By appending recognition motifs (e.g., hydrogen bond donors/acceptors, charged groups) to the scaffold, it is possible to design molecules that can selectively bind to other molecules or self-assemble into larger structures. The ethyl groups provide a degree of lipophilicity and can also be functionalized to introduce further recognition elements.

Chemical probes are essential tools for studying biological systems. nih.govresearchgate.net They often consist of a core scaffold that presents a reactive group for target binding, a reporter group (like a fluorophore), and a linker. numberanalytics.com this compound could serve as a foundational scaffold for such probes. For example, one of the ethyl groups could be oxidized to a carboxylic acid, providing a point of attachment for a peptide or other biomolecule. The other positions on the ring could be functionalized with a fluorescent dye or a photo-crosslinking group. The fluorine atom itself can be a useful label for ¹⁹F NMR studies, a technique used to monitor protein-ligand interactions. researchgate.netspringernature.com

Development of Precursors for Advanced Materials

The unique properties imparted by fluorine make fluorinated compounds valuable in materials science for applications such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.netman.ac.uk this compound could be a precursor to monomers for the synthesis of novel fluorinated polymers. For instance, the ethyl groups could be dehydrogenated to form vinyl groups, creating a divinylbenzene (B73037) derivative. Polymerization of such a monomer would lead to a cross-linked polymer with properties influenced by the fluorine atom, such as increased thermal stability and chemical resistance.

In the context of electronic materials, the incorporation of the 1,4-diethyl-2-fluorophenyl moiety into larger conjugated systems could be used to tune the electronic properties of the resulting material. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key strategy in the design of materials for OLEDs and organic photovoltaics. numberanalytics.com

Polymer Chemistry Applications (excluding material properties)

No research findings on the use of This compound in polymer chemistry have been identified.

Functional Materials Development (excluding material properties)

No research findings on the use of This compound in the development of functional materials have been identified.

Advanced Analytical Techniques for Research Scale Characterization

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone of chemical separation science. For a compound like 1,4-diethyl-2-fluorobenzene, both liquid and gas chromatography are indispensable tools for its isolation and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components within a mixture. youtube.com Its versatility makes it suitable for analyzing substituted aromatic compounds like this compound, particularly in complex sample matrices. researchgate.net Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.com For aromatic compounds, stationary phases like C18 and C8 are widely used, but specialized phases can offer unique selectivity. chromatographyonline.com

Research has demonstrated the use of biphenyl (B1667301) stationary phases for separating substituted aromatic compounds, highlighting unique selectivity under reversed-phase conditions. sigmaaldrich.com The separation of hydrophobic aromatic hydrocarbons is typically achieved on a reverse-phase column, with retention time adjusted by varying the concentration of an organic modifier like acetonitrile (B52724) (ACN). sielc.com For complex mixtures, fine-tuning separation can be achieved by adjusting mobile phase parameters such as buffer concentration and pH, which can alter the conformation of mixed-mode stationary phases and thus their interaction with the analyte. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Aromatic Compounds

ParameterConditionRationale/Source
Column Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µmProvides unique selectivity for aromatic compounds. sigmaaldrich.com
Mobile Phase Acetonitrile/Methanol and Water mixturesCommon reversed-phase solvents; ratio adjusted for optimal retention. sigmaaldrich.comsielc.com
Flow Rate 0.3 - 0.5 mL/minTypical analytical flow rate for narrow-bore columns. sigmaaldrich.comnih.gov
Detection UV, 254 nmAromatic compounds strongly absorb UV light. sigmaaldrich.com
Temperature 35 °CControlled temperature ensures reproducible retention times. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Compound Analysis

Given that this compound is a volatile organic compound (VOC), Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is an essential analytical tool. nih.gov This technique separates volatile components in the gas phase based on their boiling points and interactions with the stationary phase of the GC column.

For analyzing VOCs in complex samples, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that concentrates volatile analytes without the use of solvents. acs.orgmdpi.com Researchers have successfully used HS-SPME with GC-MS to identify hundreds of VOCs, including various aromatic compounds, in diverse matrices. nih.gov The choice of GC column, such as an HP-Innowax column, is critical for resolving individual components from a complex aroma or volatile profile. mdpi.com Identification of compounds is typically achieved by comparing their mass spectra and retention indices with established libraries like NIST. mdpi.com A study on alkyl-fluorobenzene derivatives, including this compound, confirmed its inclusion in a library of compounds for biological screening, where GC would be a primary method for purity verification. nih.govnih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Volatile Aromatic Compound Analysis

ParameterConditionRationale/Source
Sample Introduction Headspace Solid-Phase Microextraction (HS-SPME)Concentrates volatile analytes, improving detection limits. nih.gov
GC Column HP-Innowax (30 m × 0.250 mm, 0.5 µm film)A polar column suitable for separating a wide range of volatile and semi-volatile compounds. mdpi.com
Carrier Gas HeliumInert carrier gas standard for GC-MS.
Oven Program Temperature gradient (e.g., 40°C to 240°C)Separates compounds based on boiling point and polarity.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for structural identification. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.com This can enhance detector response, improve chromatographic separation, and increase selectivity, which is particularly useful when analyzing trace amounts or compounds that are difficult to detect directly. actascientific.compickeringlabs.com

Derivatization can be performed either before the sample is injected into the chromatograph (precolumn) or after the separation has occurred but before detection (postcolumn). actascientific.com

Precolumn derivatization involves reacting the analyte with a reagent before HPLC or GC analysis. This technique is widely used to attach a chromophore or fluorophore to the analyte, making it detectable by UV or fluorescence detectors. actascientific.com For instance, research on perfluorocarboxylic acids (PFCAs) has shown their derivatization with UV-responsive agents like 3,4-diphenylamine using a carbodiimide (B86325) method, allowing for their quantification by a standard LC-UV instrument under mild conditions. nih.gov This approach is advantageous as the derivatives are formed prior to separation, but it requires the reaction to be complete and the derivatives to be stable. actascientific.comnih.gov

Postcolumn derivatization involves mixing the column eluent with a reagent stream before it enters the detector. pickeringlabs.com This method is beneficial because it does not alter the chromatography of the original analyte and can render specific classes of compounds visible against a complex background. pickeringlabs.com For example, a novel HPLC method for aromatic compounds involved postcolumn UV irradiation to generate hydrogen peroxide, which was then detected using a highly sensitive peroxyoxalate chemiluminescence (PO-CL) system. nih.gov This strategy enhances both sensitivity and selectivity. pickeringlabs.com

The continuous search for improved analytical performance drives the development of new derivatizing reagents. The goal is often to create reactions that are faster, more specific, occur under milder conditions, and produce more stable derivatives with stronger detector signals. nih.gov

Recent research has focused on reagents that target specific functional groups. For halogenated compounds, derivatization can be achieved through various chemical reactions. While not specific to this compound, the development of electrophilic halogenating reagents for creating carbon-halogen bonds highlights an area of synthetic chemistry that can be adapted for analytical purposes. researchgate.net Furthermore, enzymatic approaches, such as the use of promiscuous halogenase enzymes, represent a novel strategy for the selective derivatization of complex molecules like flavonoids, which could potentially be applied to other classes of compounds. mdpi.com

Non-Target Screening and Fluorine Mass Balance Approaches

Beyond analyzing known compounds, a significant challenge in analytical chemistry is identifying previously unknown or unexpected substances in a sample. Non-target screening (NTS) and mass balance approaches are at the forefront of addressing this challenge, especially for organofluorine compounds.

Non-Target Screening (NTS) employs high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, to screen samples for all detectable compounds, rather than just a pre-defined list of targets. youtube.comnih.gov For fluorinated compounds, this involves searching the complex dataset for chemical formulas containing fluorine or for characteristic mass defects and fragmentation patterns. youtube.comacs.org An NTS workflow using UPLC-Q-Exactive-HRMS has been successfully used to identify a broad range of per- and polyfluoroalkyl substances (PFAS) in environmental samples. nih.gov A novel approach even couples HPLC with inductively coupled plasma mass spectrometry (ICPMS/MS) for fluorine-specific detection, allowing for the discovery of fluorinated compounds regardless of their ability to be ionized by conventional methods. nih.gov

A Fluorine Mass Balance approach complements NTS by aiming to account for all fluorinated substances in a sample. researchpod.org The total amount of fluorine is measured using a technique like combustion ion chromatography (CIC). acs.org This total fluorine value is then compared to the sum of fluorine from all individually identified and quantified target fluorinated compounds. pfascentral.orgnih.gov Any significant difference reveals the presence of "unidentified organofluorine" compounds. researchpod.orgacs.org This mass balance concept has been applied to human serum and atmospheric samples, revealing that a large proportion of organofluorine signatures often remain unidentified, underscoring the need for advanced screening methods to discover novel compounds like this compound in various environments. pfascentral.orgnih.gov

Identification of Unknown Fluorinated Species in Research Samples

In research and development, particularly in fields like materials science and pharmaceutical synthesis, reaction mixtures can contain not only the target molecule but also unexpected byproducts or isomeric variants. Identifying these unknown fluorinated species is critical for optimizing synthesis protocols and understanding reaction mechanisms. Several advanced techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a primary and unbiased tool for the identification of fluorinated compounds. nih.gov It offers a direct method of analysis that requires no prior assumptions about the specific fluorine-carbon bonds or functional groups present in the sample. nih.govresearchgate.net For a compound like this compound, ¹⁹F NMR would provide a distinct signal corresponding to the fluorine atom on the benzene (B151609) ring. The chemical shift and coupling constants of this signal would offer definitive proof of the fluorine's electronic environment and its proximity to the ethyl groups, helping to distinguish it from other potential isomers. In complex research samples, ¹⁹F NMR can help to close the mass balance on total fluorine by identifying and quantifying all fluorine-containing species present. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is indispensable for identifying unknown compounds. HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For fluorinated compounds, the negative mass defect of fluorine compared to hydrogen is a key characteristic used to differentiate them from non-fluorinated molecules. nih.gov

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, specific ions are isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" for the molecule. nih.gov MS/MS fragments that are common across many organofluorine compounds, such as [C₂F₅]⁻, can be used to specifically flag fluorine-containing molecules in a complex sample. nih.gov Specialized software has been developed to automate the process of mining HRMS/MS data to annotate and identify both known and unknown per- and polyfluoroalkyl substances (PFAS) and other fluorinated molecules. nih.gov

Other Chromatographic and Spectroscopic Techniques:

Pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC/MS): This technique is particularly useful for identifying fluorinated polymers or high-molecular-weight compounds in a sample. The material is heated to a high temperature in the absence of oxygen, and the resulting breakdown products are separated by GC and identified by MS. This method has been successfully used to identify polymers like polytetrafluoroethylene (PTFE) in various consumer products. rsc.orgresearchgate.net

High-Resolution Ion Mobility Spectrometry-Mass Spectrometry (HR-IMS-MS): This emerging technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. chromatographyonline.com This provides an extra dimension of separation, which is invaluable for resolving isomeric compounds and characterizing complex biological or environmental mixtures that may contain unknown fluorinated substances. chromatographyonline.com

TechniquePrinciple of DetectionApplication in Fluorinated Compound ResearchReference
¹⁹F NMR SpectroscopyDirectly observes the nuclear magnetic resonance of the ¹⁹F isotope.Unbiased identification and quantification of all fluorine-containing species; structural elucidation. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS/MS)Provides highly accurate mass measurements and characteristic fragmentation patterns.Elemental formula determination; identification of unknowns based on mass defect and fragmentation. nih.govnih.gov
Pyrolysis-GC/MSThermal decomposition followed by separation and identification of fragments.Identification of fluorinated polymers and high-molecular-weight compounds. rsc.orgresearchgate.net
HR-IMS-MSSeparates ions by both mobility (size/shape) and mass-to-charge ratio.Resolving isomers and characterizing highly complex mixtures containing unknown fluorinated analytes. chromatographyonline.com

Total Organic Fluorine (TOF) Analysis in Research Contexts

While techniques like NMR and MS identify individual compounds, Total Organic Fluorine (TOF) analysis is a powerful tool for quantifying the entire sum of organically bound fluorine in a sample. qa-group.com This is a crucial parameter in research contexts for several reasons: it can serve as a rapid screening method, help to verify the efficiency of a fluorination reaction, or act as a proxy measurement for the total amount of fluorinated substances in a sample when a full characterization is not feasible. researchgate.netresearchgate.net

The most common method for determining TOF is Combustion Ion Chromatography (CIC) . researchgate.net In this process, the sample is combusted in an oxygen-rich atmosphere, which breaks down all organic compounds. The organically bound fluorine is converted into gaseous, acidic products like hydrogen fluoride (B91410) (HF). researchgate.net These gases are then collected in an aqueous solution, and the concentration of the resulting fluoride ion is precisely measured using ion chromatography. researchgate.netresearchgate.net

TOF analysis provides a holistic insight into fluorine content. qa-group.com To increase specificity, TOF is often compared with other related measurements:

Total Fluorine (TF): Measures all fluorine in a sample, both organic and inorganic.

Total Inorganic Fluorine (TIF): Measures only the inorganic fluoride salts. TOF can be calculated by subtracting the TIF value from the TF value. researchgate.netmeasurlabs.com

Extractable Organic Fluorine (EOF): Measures the fraction of organic fluorine compounds that can be extracted from a sample using a solvent. researchgate.netmontrose-env.com

Adsorbable Organic Fluorine (AOF): Quantifies the portion of organic fluorine compounds that can be adsorbed onto a material like activated carbon. montrose-env.com

ParameterDescriptionCommon Analytical TechniqueReference
TOF (Total Organic Fluorine)Measures the total amount of fluorine that is covalently bound to organic molecules.Combustion Ion Chromatography (CIC) qa-group.comresearchgate.net
TF (Total Fluorine)Measures all fluorine present in a sample, both organic and inorganic forms.Combustion Ion Chromatography (CIC) researchgate.net
AOF (Adsorbable Organic Fluorine)Measures the fraction of organic fluorine that can be adsorbed onto activated carbon.Sample passage through activated carbon, followed by CIC. montrose-env.com
EOF (Extractable Organic Fluorine)Measures the fraction of organic fluorine that can be extracted with a solvent.Solvent extraction followed by CIC of the extract. researchgate.netmontrose-env.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-diethyl-2-fluorobenzene, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of fluorinated aromatic compounds often involves halogen exchange (e.g., via nucleophilic aromatic substitution) or direct fluorination. For this compound, a plausible route includes:

  • Step 1 : Ethylation of 1,4-difluorobenzene using ethyl Grignard reagents under anhydrous conditions.
  • Step 2 : Selective fluorination at the ortho position via electrophilic substitution with a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Critical Parameters : Temperature control and stoichiometric ratios of ethylating/fluorinating agents are key to minimizing side products like over-alkylated or polyfluorinated derivatives .

Q. How can structural and electronic properties of this compound be characterized using spectroscopic and computational methods?

  • Analytical Workflow :

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.12 for C10_{10}H12_{12}F).
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dipole moments, and frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Contradiction Analysis : Discrepancies in coupling efficiency may arise from steric hindrance by ethyl groups or competing C-F activation.

  • Solution : Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates and suppress β-hydride elimination. Alternatively, employ Ni-catalyzed systems for enhanced C-F bond activation .
  • Experimental Validation : Compare yields under Pd vs. Ni catalysis using GC-MS or HPLC to quantify product distribution .

Q. How does the electronic nature of this compound influence its performance in organic electronic materials (e.g., OLEDs)?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., Eox_{\text{ox}} ≈ +1.2 V vs. Fc/Fc+^+) and bandgap alignment with emissive layers .
  • Device Testing : Incorporate into OLED architectures as a hole-transport layer; measure luminance efficiency (cd/A) and operational stability under accelerated aging conditions .

Q. What are the challenges in quantifying environmental persistence of this compound, and how can degradation pathways be modeled?

  • Environmental Fate Studies :

  • Hydrolysis/Kinetics : Monitor degradation in aqueous buffers (pH 4–10) via LC-MS to identify hydrolytic byproducts (e.g., defluorinated diols).
  • Computational Modeling : Use EPI Suite or COSMOtherm to predict biodegradation half-lives and partition coefficients (log Kow_{\text{ow}}) .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Optimize one-pot multistep syntheses to reduce purification complexity .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenic potential of degradation byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.